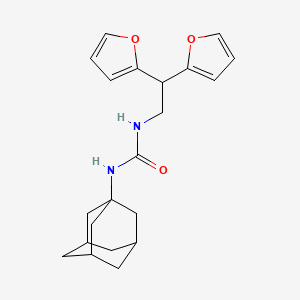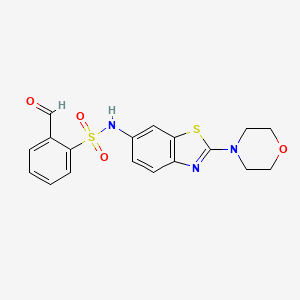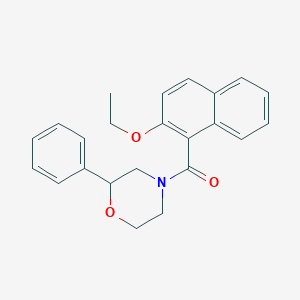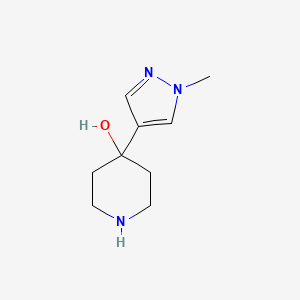
1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea" is a structurally complex molecule that incorporates an adamantane moiety, which is known for its lipophilic properties, and a di(furan-2-yl)ethyl group attached to a urea backbone. The adamantane structure is a rigid, diamondoid framework that imparts unique physical and chemical properties to the compounds it is part of. The urea linkage is a common functional group in medicinal chemistry, often involved in hydrogen bonding and molecular recognition processes.
Synthesis Analysis
The synthesis of related 1,3-disubstituted ureas has been reported, where the adamantane moiety is tethered to the ureido group by a methylene bridge. These compounds were synthesized by reacting 1-(isocyanatomethyl)adamantane with various amines, yielding products with up to 92% efficiency . Another method involves the use of 1,1'-carbonyldiimidazole to obtain 2-(adamantan-1-yl)ethyl isocyanate, which then reacts to form the desired ureas . These methods provide a foundation for the synthesis of the compound , suggesting that a similar approach could be employed, possibly involving the reaction of an isocyanate precursor with a furan-containing amine.
Molecular Structure Analysis
The adamantane core of the molecule provides a bulky, hydrophobic structure that can influence the overall conformation and steric interactions of the molecule. The urea linkage is a site for potential hydrogen bonding, which could affect the molecule's interaction with biological targets. The furan rings add an aromatic character to the molecule, which could be involved in pi-stacking interactions or serve as electron-donating groups. The synthesis of similar adamantane-containing ureas has been shown to yield compounds with significant inhibitory activity, indicating that the molecular structure of these compounds is conducive to biological activity .
Chemical Reactions Analysis
The synthesis of adamantane-containing ureas typically involves the reaction of an isocyanate with an amine. The isocyanate group reacts with the nucleophilic nitrogen of the amine to form the urea linkage. This reaction is often carried out under mild conditions to avoid side reactions and to ensure high yields . The presence of the furan rings in the compound of interest may introduce additional reactivity, such as susceptibility to Diels-Alder reactions or oxidation, which could be exploited in further functionalization of the molecule.
Physical and Chemical Properties Analysis
Adamantane derivatives are generally known for their high thermal stability and lipophilicity . The urea linkage in these compounds is likely to contribute to their solubility in polar solvents due to hydrogen bonding capabilities. The solubility of similar compounds in water has been reported, which is an important factor for their potential use as biological inhibitors . The presence of the furan rings may also affect the compound's electronic properties, such as its dipole moment and electronic distribution, which in turn can influence its chemical reactivity and interactions with biological targets.
特性
IUPAC Name |
1-(1-adamantyl)-3-[2,2-bis(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(23-21-10-14-7-15(11-21)9-16(8-14)12-21)22-13-17(18-3-1-5-25-18)19-4-2-6-26-19/h1-6,14-17H,7-13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQBDVIVCISLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3002708.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)

![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002717.png)
![Tert-butyl (3aR,7aS)-5-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3002721.png)
![1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea](/img/structure/B3002723.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3-phenylpropanamide](/img/structure/B3002725.png)
![N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B3002727.png)
